Cas no 1154384-91-4 (5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine)

5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine
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- インチ: 1S/C10H12ClNS/c11-10(7-4-5-7)13-9-3-1-2-8(12)6-9/h1-3,6-7,10H,4-5,12H2
- InChIKey: XIFJAYUACSDTGA-UHFFFAOYSA-N
- ほほえんだ: NC1=CC(SC(Cl)C2CC2)=CC=C1
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580720-5g |
5-Chloro-2-((cyclopropylmethyl)thio)aniline |
1154384-91-4 | 98% | 5g |
¥10306.00 | 2024-08-09 |
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamineに関する追加情報
Introduction to 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine (CAS No. 1154384-91-4)
5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine, identified by its CAS number 1154384-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic amines characterized by a unique structural framework that includes a chloro substituent, a cyclopropylmethyl group, and a sulfanyl moiety. The precise arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of intense study for potential therapeutic applications.
The structural configuration of 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine is highly intriguing from a chemical perspective. The presence of the chloro group at the fifth position of the phenyl ring enhances its electrophilicity, facilitating various nucleophilic substitution reactions. Concurrently, the cyclopropylmethyl group introduces steric hindrance, which can influence both the reactivity and the binding affinity of the molecule. The sulfanyl group, located at the second position, contributes to hydrogen bonding capabilities and may participate in coordination with metal ions or other biomolecules.
In recent years, there has been growing interest in developing novel pharmacophores that combine multiple bioactive moieties to enhance therapeutic efficacy. The combination of a chloro group, a cyclopropylmethyl group, and a sulfanyl group in 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine creates a versatile scaffold that can be modified to target specific biological pathways. This compound has been explored in various preclinical studies as a potential lead for drug discovery.
One of the most compelling aspects of 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine is its potential role in modulating enzyme activity and receptor interactions. Research indicates that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. The chloro group can serve as a point of interaction with enzymes such as kinases, while the sulfanyl group can engage with cysteine residues, leading to allosteric modulation. These interactions are critical for designing molecules with high selectivity and low toxicity.
The cyclopropylmethyl group adds an additional layer of complexity to the molecule's behavior. Its rigid structure can prevent unwanted conformational changes that might diminish binding affinity. This feature is particularly valuable in drug design, where maintaining a stable binding conformation is essential for prolonged activity. Furthermore, the cyclopropyl ring can participate in π-stacking interactions with aromatic residues in biological targets, further enhancing binding stability.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of compounds like 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine. Molecular docking studies have shown that this molecule can effectively bind to various protein targets, including those involved in metabolic pathways and signal transduction. These studies have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts.
In addition to its potential as an enzyme inhibitor, 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine has been investigated for its ability to interact with nucleic acids. Certain derivatives of this compound have demonstrated DNA intercalation capabilities, which could be exploited for applications in anticancer therapy. The chloro and sulfanyl groups can facilitate hydrogen bonding with DNA bases, while the cyclopropylmethyl group can help stabilize the intercalated complex.
The synthesis of 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Multi-step synthetic routes often involve functional group transformations such as chlorination, sulfanylation, and cyclopropanation. These reactions require careful optimization to ensure regioselectivity and minimize side products.
The pharmacokinetic properties of 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine are also subjects of interest. Studies have shown that this compound exhibits moderate solubility in both water and organic solvents, which could influence its absorption and distribution within the body. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes. These studies have provided insights into potential metabolic pathways and degradation products.
The potential therapeutic applications of 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine are diverse and span multiple disease areas. In oncology research, this compound has shown promise as an inhibitor of tyrosine kinases involved in cancer cell proliferation. In inflammatory diseases, it may modulate cytokine production by interacting with signaling pathways associated with immune responses. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disorders.
The development of novel drug candidates often involves iterative processes of design, synthesis, testing, and optimization. The case of 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine exemplifies this approach. Initial studies identified promising bioactivity profiles based on computational predictions and subsequent experimental validation confirmed these findings. Further modifications to the molecular structure have led to derivatives with enhanced potency and reduced off-target effects.
The regulatory landscape for new pharmaceutical compounds requires rigorous evaluation to ensure safety and efficacy before clinical translation. For compounds like 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine, preclinical toxicology studies are essential to assess potential adverse effects at various exposure levels. These studies provide critical data for regulatory submissions and help guide dosing strategies in human trials.
In conclusion, 5-Chloro-2-cyclopropylmethylsulfanyl-phenylamine (CAS No. 1154384-91-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted biological activities. Its potential as a therapeutic agent remains an active area of research, with ongoing efforts focused on optimizing its pharmacological properties for clinical applications.
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